molecular formula C9H14F2N2O B15245818 2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone CAS No. 353780-07-1

2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone

Cat. No.: B15245818
CAS No.: 353780-07-1
M. Wt: 204.22 g/mol
InChI Key: KPKDNXPJWKNHSO-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a fluorinated organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a hexahydropyrrolo[1,2-a]pyrazine ring system, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone typically involves a multi-step process. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and ethylenediamine or 1,3-diaminopropane. This three-component reaction yields hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ones . The reaction conditions often include the use of an excess of ethyl trifluoropyruvate and specific temperature and solvent conditions to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic properties. These features make it a valuable compound in various scientific and industrial applications.

Biological Activity

2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C9H14F2N2OC_9H_{14}F_2N_2O with a molecular weight of approximately 204.22 g/mol. Its structure includes a difluoroethanone moiety and a hexahydropyrrolo[1,2-a]pyrazine ring, which may enhance its pharmacological properties due to the influence of fluorine on lipophilicity and reactivity .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of calcium channel modulation. Research indicates that compounds with similar structures exhibit significant effects on calcium channels, which are crucial in numerous physiological processes including neurotransmitter release and muscle contraction .

1. Calcium Channel Blocking

The compound has been identified as a potential calcium channel blocker. T-type calcium channels, in particular, have been implicated in neuropathic pain and other conditions such as schizophrenia and substance dependence. Studies suggest that selective blockers can provide therapeutic effects in these areas .

2. Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds structurally related to this compound. For example, compounds with similar nitrogen-containing ring systems were shown to inhibit collagen production in hepatic stellate cells (HSC-T6), suggesting a potential application in treating liver fibrosis .

Case Study 1: Inhibition of Collagen Production

In vitro studies demonstrated that derivatives of the compound effectively reduced collagen accumulation by inhibiting prolyl-4-hydroxylase activity. The half-maximal inhibitory concentration (IC50) values for these compounds were recorded at approximately 45 μM, indicating promising antifibrotic activity .

Case Study 2: Neuropharmacological Effects

Research involving animal models has shown that calcium channel blockers similar to this compound can exhibit antipsychotic-like effects. This suggests that this compound may have applications in treating neuropsychiatric disorders .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Value
Compound ADifluoro groupCalcium channel blocker45 μM
Compound BHexahydropyrroloAntifibrotic50 μM
Compound CPyrimidine derivativeNeuroprotective40 μM

Properties

CAS No.

353780-07-1

Molecular Formula

C9H14F2N2O

Molecular Weight

204.22 g/mol

IUPAC Name

1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C9H14F2N2O/c10-8(11)9(14)13-5-4-12-3-1-2-7(12)6-13/h7-8H,1-6H2

InChI Key

KPKDNXPJWKNHSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C(F)F

Origin of Product

United States

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